1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic molecule featuring:
- A 4-phenyl-1H-1,2,3-triazole moiety, known for its role in click chemistry and bioactivity.
- An azetidine (4-membered saturated ring) at position 3 of the triazole, contributing to conformational rigidity.
This structure combines a rigid triazole-azetidine core with a pyrrole-substituted ketone, suggesting applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBUDPMVWCPYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The phenyl group can be introduced through subsequent reactions involving electrophilic aromatic substitution.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as column chromatography or recrystallization would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: The triazole ring can be reduced to form a triazolamine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are typically employed.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid
Reduction: Triazolamine derivatives
Substitution: Nitrophenyl or halophenyl derivatives
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials and sensors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may interact with bacterial cell walls or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazole-Azetidine Derivatives
BG14707 (2-(4-Fluorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one)
- Key Difference: Replaces the pyrrole group with a 4-fluorophenyl substituent on the ethanone.
- Impact :
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag)
- Key Difference : Uses a 7-membered azepane ring instead of azetidine.
- ~90% for azetidine analogs). Azepane’s flexibility may lower binding specificity in biological targets compared to azetidine’s rigidity .
Ethanone Substituent Variations
2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cae)
- Key Difference : Substitutes pyrrole with a saturated pyrrolidin-1-yl group.
- Impact :
1-(4-Nitrophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- Key Difference : Introduces a nitro group on the phenyl ring.
- Molecular weight increases (308.3 g/mol vs. 336.36 g/mol for the target), affecting pharmacokinetics .
Triazole Ring Modifications
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Physicochemical Data
*Yield estimated based on similar azetidine syntheses.
Biological Activity
The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with an azetidine and pyrrole moiety, which is significant for its biological activity. The chemical structure can be represented as follows:
This structure contributes to various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazoles showed significant activity against various bacterial strains. For instance, the compound's structural analogs were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Properties
The anticancer potential of the compound was evaluated using various cancer cell lines. In vitro studies revealed that it exhibited cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for MCF-7 were reported at approximately 27.3 µM, indicating a promising lead for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound's anti-inflammatory activity was assessed through various assays measuring the inhibition of cyclooxygenase (COX) enzymes. It was found to significantly inhibit COX-2 activity, which is often implicated in inflammatory processes. This inhibition suggests that the compound could serve as a potential anti-inflammatory agent .
Table 1: Biological Activity Summary
Case Study 1: Synthesis and Screening of Triazole Derivatives
In a recent study published in Molecules, researchers synthesized several triazole derivatives, including the compound . They screened these derivatives for their biological activities, focusing on their potential as multifunctional agents against oxidative stress and inflammation. The results indicated that modifications to the triazole ring could enhance biological activity, suggesting avenues for further optimization .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how variations in substituents on the triazole ring influenced the compound's efficacy against cancer cells. The study concluded that specific substitutions could lead to improved potency and selectivity towards cancerous cells while minimizing toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
